molecular formula C13H8N2O4 B2835818 N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)furan-2-carboxamide CAS No. 384804-34-6

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)furan-2-carboxamide

Cat. No.: B2835818
CAS No.: 384804-34-6
M. Wt: 256.217
InChI Key: CXMDDLQCXAEVJX-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with an appropriate isoindole derivative. One common method is the condensation reaction between furan-2-carboxylic acid and 1,3-dioxoisoindoline-5-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the furan ring, leading to the formation of furan-2,3-dicarboxylic acid derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction usually targets the carbonyl groups in the isoindole moiety, resulting in the formation of reduced isoindoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)furan-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of bacterial infections and cancer.

    Industry: In industrial applications, the compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other high-performance products.

Mechanism of Action

The mechanism of action of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, the compound may interfere with signaling pathways that regulate cell proliferation and survival, resulting in anticancer activity. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)furan-2-carboxamide can be compared with other similar compounds, such as:

    Furan-2-carboxamide derivatives: These compounds share the furan ring structure but may have different substituents on the carboxamide group. They may exhibit similar chemical reactivity but different biological activities.

    Isoindole derivatives: Compounds with the isoindole moiety may have varying substituents on the benzene or pyrrole rings

    Other heterocyclic compounds: Compounds with different heterocyclic structures, such as pyrroles, thiophenes, and oxazoles, can be compared to this compound. Each class of compounds has unique characteristics that influence their reactivity and applications.

Properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O4/c16-11-8-4-3-7(6-9(8)12(17)15-11)14-13(18)10-2-1-5-19-10/h1-6H,(H,14,18)(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXMDDLQCXAEVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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